PARLAR 62
Overview
Description
PARLAR 62 is a highly chlorinated organic compound. It is a derivative of bornane, a bicyclic organic compound, and is characterized by the presence of nine chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PARLAR 62 typically involves the chlorination of bornane derivatives. The process requires specific conditions to ensure the selective addition of chlorine atoms to the desired positions on the bornane skeleton. Common reagents used in this synthesis include chlorine gas and various chlorinating agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
PARLAR 62 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated bornane derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various chlorinated alcohols and ketones, while reduction can produce partially dechlorinated bornane derivatives.
Scientific Research Applications
PARLAR 62 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of extensive chlorination on the chemical properties of organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of advanced materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of PARLAR 62 involves its interaction with molecular targets such as enzymes and receptors. The extensive chlorination of the compound affects its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
PARLAR 62: is compared with other chlorinated bornane derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to less chlorinated derivatives.
Properties
IUPAC Name |
(1S,4S,7R)-2,2,5,5-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl9/c11-3-7(5(12)13)4-1-10(18,19)8(7,6(14)15)2-9(4,16)17/h4-6H,1-3H2/t4-,7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUXOGVJMFMHR-ZQASAOEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)(CC2(Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154159-06-5 | |
Record name | Parlar 62 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154159065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 154159-06-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper focuses on analytical methodology for toxaphene congeners. Why is it important to analyze (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane specifically?
A1: While the paper doesn't focus on the biological activity of individual toxaphene congeners, it highlights the importance of their accurate detection and quantification. Toxaphene is a complex mixture of hundreds of chlorinated bornane compounds, each potentially possessing different toxicological and environmental behaviors []. (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane is one such congener, and its presence and concentration in environmental samples can serve as a marker for toxaphene exposure and persistence. Therefore, developing precise analytical methods, like the optimized pressure-pulse splitless injection and electron-capture negative ionization detection discussed in the paper [], is crucial for monitoring and understanding the impact of this persistent organic pollutant.
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